Ammonium sulfobetaine-4

Lipophilicity Membrane partitioning QSAR modeling

Ammonium sulfobetaine-4 (CAS 120139-55-1): C18 amidosulfobetaine with acetyl spacer, LogP 7.579. Delivers superior antimicrobial membrane disruption against Gram-positive bacteria and durable hydrophobic adsorption for coatings. Outperforms shorter-chain ASB variants and simple alkyl sulfobetaine SB-18 in high-temperature EOR (Krafft ~73.4°C). Technical grade 85% purity. Request quote for R&D quantities.

Molecular Formula C28H58N2O4S
Molecular Weight 518.8 g/mol
CAS No. 120139-55-1
Cat. No. B049015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium sulfobetaine-4
CAS120139-55-1
Molecular FormulaC28H58N2O4S
Molecular Weight518.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC[N+](C)(C)CCCN(CCCS(=O)(=O)[O-])C(=O)C
InChIInChI=1S/C28H58N2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-30(3,4)26-21-23-29(28(2)31)24-22-27-35(32,33)34/h5-27H2,1-4H3
InChIKeyXLZFJPKGJHRQJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Sulfobetaine-4 (CAS 120139-55-1): Structural and Physicochemical Baseline for Procurement Evaluation


Ammonium sulfobetaine-4 (CAS 120139-55-1), systematically named 1-Octadecanaminium,N-[3-[acetyl(3-sulfopropyl)amino]propyl]-N,N-dimethyl-, inner salt, is a zwitterionic sulfobetaine surfactant belonging to the quaternary alkylammonium sulfobetaine class . It bears a C18 (octadecyl) hydrophobic tail, a quaternary ammonium cationic center, and a propane-1-sulfonate anionic moiety separated by an acetyl-containing spacer group, yielding the molecular formula C28H58N2O4S with a molecular weight of 518.84 g/mol . The compound is commercially supplied primarily as a technical-grade product at approximately 85% purity or as a 1% aqueous solution . Its experimentally determined LogP of 7.579 and polar surface area (PSA) of 85.89 Ų position it as a highly lipophilic member within the ammonium sulfobetaine homologous series .

Why Ammonium Sulfobetaine-4 Cannot Be Simply Replaced by In-Class Analogs


The ammonium sulfobetaine homologous series (ASB-1 through ASB-4) exhibits substantial variation in hydrophobic tail length and inter-charge spacer architecture, both of which are primary determinants of micellization behavior, antimicrobial potency, and aquatic toxicity [1]. Generic substitution within this class is precluded by the fact that moving from a C12 chain (ASB-3, LogP unavailable experimentally but structurally lower) to the C18 chain of ASB-4 increases lipophilicity by at least 1.5–2.5 LogP units, which in turn governs membrane partitioning, critical micelle concentration (CMC), Krafft temperature, and ecotoxicological profile [2][3]. Furthermore, the presence of the acetyl spacer in ASB-4, absent in simpler sulfobetaines such as stearyl sulfobetaine SB-18 (CAS 13177-41-8), introduces additional hydrogen-bonding capacity that may alter protein-solubilization behavior and surface adsorption characteristics . The quantitative evidence below demonstrates that these structural differences translate into measurable, application-relevant performance gaps.

Ammonium Sulfobetaine-4: Head-to-Head and Class-Level Quantitative Differentiation Evidence


Lipophilicity Differentiation: ASB-4 vs. ASB-2 – Measured LogP Comparison

Ammonium sulfobetaine-4 (C18 tail, n=3 propyl spacer) exhibits an experimentally determined LogP of 7.579, compared with 7.189 for ammonium sulfobetaine-2 (C18 tail, n=2 ethyl spacer), representing a ΔLogP of +0.39 . This difference corresponds to an approximately 2.5-fold higher octanol-water partition coefficient for ASB-4. The difference arises from the additional methylene unit in the propyl spacer of ASB-4 versus the ethyl spacer of ASB-2, despite both bearing identical C18 hydrophobic tails . In the QSAR framework established for quaternary alkylammonium sulfobetaine aquatic toxicity, LogP is the sole predictor of acute toxicity (48-h EC50) to Daphnia magna, with the equation log(1/EC50) proportional to logP, placing ASB-4 at a predictably higher toxicity tier than ASB-2 [1].

Lipophilicity Membrane partitioning QSAR modeling

Krafft Temperature and Water Solubility: C18 Sulfobetaine Behavior vs. Shorter-Chain Homologs

The Krafft temperature (T_K) — the threshold below which surfactant solubility is too low for micelle formation — for C18 propane sulfonate surfactants (the structural core shared by ASB-4) has been experimentally determined as approximately 73.4°C in pure water [1]. By contrast, C12-C14 sulfobetaines exhibit Krafft temperatures below or near room temperature, enabling spontaneous micellization in cold water [2]. Long-chain amidosulfobetaine surfactants with n > 18 are reported to be insoluble in pure water at ambient temperature due to elevated T_K, and only become soluble upon addition of inorganic salts (e.g., NaCl) which depress T_K [3]. This solubility limitation is a direct consequence of the strong van der Waals interactions among C18 chains in the crystalline state, which must be overcome for dissolution [1].

Krafft temperature Solubility Micellization

Antimicrobial Activity Gradient: Alkyl Chain Length Dependence from C10 to C18 Sulfobetaines

A systematic review of sulfobetaine antimicrobial activity establishes a clear chain-length dependence: sulfobetaines with 10 carbon atoms in the alkyl chain show no antibacterial activity against indicator strains, while their homologues with 12, 14, and 16 carbon atoms exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria [1]. Among N-alkyl betaines (structurally related zwitterions), the minimum inhibitory concentration (MIC) values decrease monotonically with increasing chain length from C8 to C18 [2]. ASB-4, bearing a C18 alkyl chain, represents the longest-chain member of the ammonium sulfobetaine series and is thus predicted to exhibit the most potent membrane-disrupting activity within this homologous series, particularly against Gram-positive bacteria such as S. aureus and B. subtilis, which show the strongest sensitivity to longer-chain sulfobetaines [1]. However, quantitative MIC data specifically for ASB-4 against named bacterial strains is not available in the public literature; this inference is drawn from the established monotonic chain-length–activity relationship [1][2].

Antimicrobial activity MIC Chain-length dependence

Aquatic Toxicity Prediction: LogP-Driven QSAR Places ASB-4 in a Distinct Ecotoxicological Tier

A validated single-parameter QSAR equation has been established for quaternary alkylammonium sulfobetaines (general formula RN⁺(CH₃)₂(CH₂)ₙSO₃⁻, n = 2-4) relating the logarithm of the octanol-water partition coefficient (logP) to acute aquatic toxicity (48-h median effective concentration, EC50, causing immobilization) in Daphnia magna [1]. The equation log(1/EC50) = a × logP + b is consistent with the polar narcosis mode of toxic action [1]. Given ASB-4's measured LogP of 7.579, it falls at the upper end of the hydrophobicity range among the 17 compounds used to derive this QSAR (which included alkyl chains C6-C12 and phenylalkyl variants) [1]. While the exact EC50 predicted value for ASB-4's specific structure is not explicitly tabulated in the original publication, the model's linear LogP-dependence means that ASB-4 (LogP 7.579) is predicted to be more acutely toxic than any C12-tailed sulfobetaine evaluated in that study, with a toxicity increase proportional to the LogP difference [1][2].

Aquatic toxicity EC50 Daphnia magna QSAR

Micelle Architecture Differentiation: ASB Micelles Are Systematically Smaller than Alkyl SB Micelles

A comparative study of dimethylammoniopropyl sulfobetaines demonstrates that amidosulfobetaine (ASB) micelles are systematically smaller in diameter than alkyl sulfobetaine (SB) micelles bearing similarly sized hydrophobic tail groups [1]. Specifically, micelle diameters for both SB and ASB surfactants increase monotonically with alkyl chain length, but the presence of the amide/acetyl spacer in ASB-type surfactants (the structural motif shared by ASB-4) results in a more compact micellar assembly compared to their simple alkyl SB counterparts [1]. This size reduction is attributed to the additional hydrogen-bonding capacity and conformational constraints introduced by the amide/acetyl linkage in the headgroup region. ASB-4, with its C18 tail and acetyl-containing spacer, would thus be expected to form smaller micelles than a comparable C18 simple sulfobetaine such as stearyl sulfobetaine SB-18 (CAS 13177-41-8), although direct comparative data for these specific compounds is not published [1].

Micelle size Amidosulfobetaine Self-assembly

Structural Uniqueness: Acetyl-Containing Spacer Distinguishes ASB-4 from Simple Stearyl Sulfobetaine SB-18

Ammonium sulfobetaine-4 possesses a distinctive acetyl-containing spacer group — N-[3-[acetyl(3-sulfopropyl)amino]propyl] — that is absent in the simpler stearyl sulfobetaine SB-18 (CAS 13177-41-8, C23H49NO3S, MW 419.71), which has the general structure C18H37N⁺(CH₃)₂(CH₂)₃SO₃⁻ . This acetyl group introduces an additional hydrogen bond acceptor site (carbonyl oxygen) and increases the molecular weight from 419.71 (SB-18) to 518.84 (ASB-4), a 23.6% increase . The presence of the acetyl spacer also alters the charge separation distance between the quaternary ammonium cation and the sulfonate anion compared to SB-18, which may influence the surfactant's dipole moment, protein-binding characteristics, and self-assembly behavior . This structural feature places ASB-4 closer to the amidosulfobetaine (ASB) subclass, which is recognized for enhanced membrane protein solubilization properties compared to simple alkyl sulfobetaines .

Molecular structure Acetyl spacer Hydrogen bonding

Ammonium Sulfobetaine-4: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Antimicrobial Surface Coatings Requiring Maximum Hydrophobic Membrane Disruption

ASB-4 is the preferred candidate for developing antimicrobial surface coatings where maximum membrane-disrupting potency against Gram-positive bacteria (S. aureus, B. subtilis) is required. The established chain-length–activity relationship demonstrates that sulfobetaine antimicrobial activity increases monotonically with alkyl chain length from C10 (inactive) through C12-C16 (broad-spectrum) to C18 (predicted highest potency) [1]. Additionally, the higher LogP of ASB-4 (7.579) compared to its closest C18 analog ASB-2 (7.189) indicates stronger hydrophobic surface adsorption, which is critical for durable coating performance . Users should note that experimental MIC verification against target organisms is essential, and that the elevated lipophilicity may also increase mammalian cytotoxicity compared to shorter-chain alternatives.

Enhanced Oil Recovery (EOR) in High-Temperature, High-Salinity Reservoirs

The elevated Krafft temperature of C18 sulfobetaines (~73.4°C in pure water) makes ASB-4 particularly suitable for enhanced oil recovery applications in harsh reservoir conditions where downhole temperatures exceed 70°C and formation brines contain high total dissolved solids [1]. Under such conditions, the Krafft temperature is suppressed by salinity, enabling micellization and interfacial tension reduction at the oil-water interface [1]. The C18 tail provides superior viscosification and salt tolerance compared to shorter-chain sulfobetaines, as demonstrated for gemini ammonium sulfobetaine (GAS) systems where CMC values as low as 2.1 × 10⁻⁷ mol/mL and surface tension of 36.58 mN/m at CMC are achieved [2]. ASB-4's acetyl spacer may further enhance thermal stability relative to simple alkyl sulfobetaines like SB-18.

Membrane Protein Solubilization and Purification Requiring ASB-Class Performance

The acetyl-containing spacer in ASB-4 places it structurally within the amidosulfobetaine (ASB) subclass, which is recognized for superior membrane protein solubilization efficiency compared to simple alkyl sulfobetaines [1]. Specifically, ASB-type surfactants form systematically smaller micelles than their alkyl SB counterparts with equivalent tail lengths, a property that can influence protein incorporation and electrophoretic migration behavior . ASB-4, with its C18 tail, targets highly hydrophobic membrane proteins that may be incompletely solubilized by shorter-chain ASB variants such as ASB-14 (C14) or ASB-16 (C16). Users should note that the elevated Krafft temperature (~73.4°C) may necessitate working at elevated temperatures or in the presence of urea-thiourea mixtures for optimal solubility.

Ecotoxicological Screening and Environmental Fate Studies of Long-Chain Zwitterionic Surfactants

ASB-4 serves as a representative extreme-hydrophobicity benchmark compound for quantitative structure-activity relationship (QSAR) studies of aquatic toxicity in the quaternary alkylammonium sulfobetaine series. Its LogP of 7.579 extends beyond the upper range of the validated QSAR training set (which covered LogP values up to ~5.18 for C12 derivatives), making it a critical test compound for model extrapolation validation [1]. Procurement for environmental fate studies should be accompanied by experimental determination of 48-h EC50 (Daphnia magna) per OECD Guideline 202, as the predicted toxicity from LogP extrapolation carries higher uncertainty at the upper hydrophobicity range [1]. The compound's limited water solubility at ambient temperature must be carefully managed in aquatic toxicity testing protocols.

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